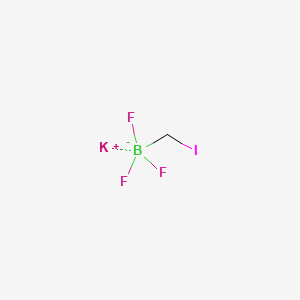

Potassium trifluoro(iodomethyl)borate

描述

Evolution of Organoboron Reagents in Synthetic Chemistry

The utility of organoboron compounds in synthetic chemistry has undergone a remarkable evolution. Initially, the air and moisture sensitivity of many organoboranes limited their widespread application, often requiring in situ preparation and immediate use. researchgate.net A significant breakthrough came with the development of boronic acids and their esters, which offered improved stability and became cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction has become a fundamental method for the formation of carbon-carbon bonds. nih.gov The quest for even more robust and user-friendly boron reagents led to the exploration of organotrifluoroborate salts. nih.gov

Distinctive Features and Advantages of Organotrifluoroborate Salts as Nucleophilic Reagents

Potassium organotrifluoroborates have gained considerable attention due to their distinct advantages over other organoboron reagents. organic-chemistry.org These compounds are typically crystalline solids that are stable to air and moisture, facilitating their handling and storage. pitt.edunih.gov This enhanced stability is a significant practical advantage over many boronic acids and organoboranes. pitt.edu Their tetracoordinate nature masks the reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids that can withstand a variety of reaction conditions. researchgate.net Furthermore, they are readily prepared from various organoboron intermediates by treatment with potassium hydrogen fluoride (B91410) (KHF₂), an inexpensive and accessible reagent. organic-chemistry.orgpitt.edu

| Feature | Organotrifluoroborate Salts | Boronic Acids | Organoboranes |

| Stability | High (air and moisture stable) | Moderate | Low (often air and moisture sensitive) |

| Handling | Crystalline solids, easy to handle | Solids, can be challenging to purify | Often liquids or gases, require inert atmosphere |

| Reactivity | Stable, reactivity unmasked under reaction conditions | Generally reactive | Highly reactive |

Hypothesized Role of the Iodomethyl Moiety in Chemical Reactivity and Synthetic Utility

The introduction of an iodomethyl group to the trifluoroborate scaffold in the form of potassium trifluoro(iodomethyl)borate (B12986855) was a strategic development aimed at expanding the synthetic utility of this class of compounds. The primary hypothesized role of the iodomethyl moiety is to function as a reactive handle for nucleophilic substitution. pitt.edu Iodide is an excellent leaving group, making the carbon atom of the iodomethyl group susceptible to attack by a wide range of nucleophiles. pitt.edu

This reactivity allows for the facile introduction of diverse functional groups, transforming the relatively simple iodomethyltrifluoroborate into a plethora of more complex and valuable organotrifluoroborates. pitt.edu This approach bypasses the often more arduous routes required to synthesize these functionalized boron reagents from other starting materials. The conceptual utility lies in its ability to serve as a versatile precursor, where the carbon-boron bond remains intact while the carbon-iodine bond is selectively cleaved and replaced.

Historical Development and Initial Conceptualization of Potassium Trifluoro(iodomethyl)borate in Chemical Research

The conceptualization and synthesis of this compound can be situated within the broader efforts to develop new methods for preparing highly functionalized potassium organotrifluoroborates. organic-chemistry.org Seminal work by Gary A. Molander and his research group, particularly around 2006, detailed a new synthetic method for the preparation of potassium organotrifluoroborates through the nucleophilic substitution of potassium halomethyltrifluoroborates. pitt.edu

The initial synthesis involved the in situ reaction of n-butyllithium with diiodomethane (B129776) in the presence of a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride. pitt.edu This development was significant as it provided a direct route to a stable, yet reactive, building block. The conceptual leap was to recognize that the halomethyltrifluoroborates, including the iodo-derivative, could serve as key intermediates for the synthesis of a wide array of other functionalized organotrifluoroborates, thereby greatly expanding the toolbox of available reagents for cross-coupling and other transformations. pitt.edu This novel method expanded the utility of potassium organotrifluoroborates, making them more accessible for diverse synthetic applications. pitt.edu

Structure

2D Structure

属性

IUPAC Name |

potassium;trifluoro(iodomethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJVWRYIXQXISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CI)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BF3IK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635474 | |

| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-47-5 | |

| Record name | Potassium trifluoro(iodomethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (Iodomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Potassium Trifluoro Iodomethyl Borate

Strategic Considerations in Boron Source, Fluoride (B91410) Source, and Iodomethane (B122720) Precursor Selection

The successful synthesis of potassium trifluoro(iodomethyl)borate (B12986855) hinges on the careful selection of three key components: the boron source, the fluoride source, and the iodomethane precursor. Each choice impacts the reaction efficiency, yield, and the ease of purification of the final product.

Boron Source: Trialkyl borates, such as trimethyl borate (B1201080) B(OMe)₃ or triisopropyl borate B(O-iPr)₃, are the most commonly employed boron sources. researchgate.netnih.gov Their selection is strategic due to their electrophilic nature, which allows them to efficiently trap the highly reactive, in-situ generated iodomethyllithium carbenoid. researchgate.netresearchgate.net The choice between different alkyl borates (e.g., methyl vs. isopropyl) can influence reaction kinetics and solubility of intermediates, though both are effective.

Fluoride Source: Potassium hydrogen difluoride (KHF₂) is the quintessential fluoride source for converting the intermediate boronate ester into the final trifluoroborate salt. researchgate.netnih.govnih.gov Its use is critical because simple fluoride salts like potassium fluoride (KF) are generally not effective at displacing the alkoxy or hydroxyl groups from the tetracoordinate borate intermediate or corresponding boronic acid. nih.gov KHF₂ provides a potent source of fluoride under aqueous conditions, driving the reaction to completion to form the stable, crystalline trifluoroborate salt. nih.gov

Iodomethane Precursor: Diiodomethane (B129776) (CH₂I₂) is the standard precursor for generating the iodomethyl functionality. researchgate.netreddit.com It serves as the substrate for lithium-halogen exchange when treated with an organolithium reagent, such as n-butyllithium, to generate the transient iodomethyllithium species required for the reaction. researchgate.netopentrons.com The high reactivity of the carbon-iodine bond facilitates this exchange at low temperatures, which is crucial for controlling the reaction. opentrons.com

Optimized Reaction Pathways and Conditions

Several optimized pathways have been developed for the synthesis of potassium trifluoro(iodomethyl)borate, primarily revolving around the generation of a key iodomethylboron intermediate.

Nucleophilic Substitution Approaches from Halogenated Precursors

While the primary synthesis of this compound itself does not start from a pre-formed halogenated trifluoroborate, the compound is a key intermediate for subsequent nucleophilic substitution reactions. For instance, potassium (bromomethyl)trifluoroborate is prepared in a similar fashion to the iodo-analogue and is then used as a substrate where various nucleophiles displace the bromide. pitt.eduorgsyn.org This highlights the utility of the halomethyltrifluoroborate scaffold, where the carbon-halogen bond is activated for substitution, allowing the synthesis of a wide array of functionalized organotrifluoroborates. researchgate.netnih.gov

In-situ Generation and Trapping Techniques Utilizing Organolithium Reagents

The most prominent and effective method for synthesizing this compound involves the in-situ generation of iodomethyllithium. researchgate.netreddit.com This highly reactive intermediate is not isolated but is immediately trapped by an electrophilic boron source.

The process, as established by Molander and Ham, involves the slow addition of n-butyllithium (n-BuLi) to a cold solution (-78 °C) of diiodomethane and a trialkyl borate (e.g., triisopropyl borate) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The n-BuLi selectively performs a lithium-iodine exchange with diiodomethane to generate iodomethyllithium (ICH₂Li). researchgate.netopentrons.com This species is then immediately intercepted by the co-present trialkyl borate to form a tetracoordinate borate intermediate. Upon acidic workup and subsequent treatment with an aqueous solution of KHF₂, the intermediate is converted to the final, stable this compound salt. researchgate.netnih.gov The low reaction temperature is critical to prevent the decomposition of the unstable iodomethyllithium reagent. opentrons.com

Exploration of Metathesis or Addition Reaction Mechanisms in Preparation

The final step of the synthesis, the conversion of the iodomethyl boronic acid or its ester intermediate to the trifluoroborate salt, can be viewed as a metathesis or ligand exchange reaction. researchgate.netnih.gov After the initial trapping of iodomethyllithium, an aqueous workup hydrolyzes the borate ester to the corresponding iodomethylboronic acid. The addition of a saturated aqueous solution of KHF₂ initiates the displacement of the hydroxyl groups on the boron atom by fluoride ions. sigmaaldrich.com This process is an equilibrium-driven reaction that is favored by the formation of the thermodynamically stable and often crystalline trifluoroborate salt, which can precipitate from the reaction mixture, driving the reaction to completion. sigmaaldrich.com

Catalytic Mechanisms and Reagent Ratios in Synthesis

The synthesis of this compound is fundamentally a stoichiometric process rather than a catalytic one. researchgate.net Each of the core reagents is consumed in the reaction sequence. While catalytic methods are prevalent in the application of organotrifluoroborates (e.g., in palladium-catalyzed Suzuki-Miyaura coupling), their formation from diiodomethane follows a stoichiometric pathway. nih.govyoutube.com

The efficiency of the synthesis is highly dependent on the precise control of reagent ratios. The key transformation involves the reaction of diiodomethane with n-BuLi in the presence of a trialkyl borate.

| Reagent | Role | Typical Stoichiometric Ratio | Rationale |

| Diiodomethane (CH₂I₂) | Iodomethyl Source | 1.0 - 1.2 eq | Used as the limiting or near-stoichiometric reagent. |

| n-Butyllithium (n-BuLi) | Organolithium Reagent | 1.0 eq | A 1:1 ratio with CH₂I₂ is crucial for the selective mono-lithiation to form ICH₂Li. Excess n-BuLi could lead to double lithiation or other side reactions. |

| Trialkyl Borate (e.g., B(O-iPr)₃) | Boron Source / Electrophile | 1.0 - 1.2 eq | A slight excess ensures efficient trapping of the unstable iodomethyllithium intermediate. |

| Potassium Hydrogen Difluoride (KHF₂) | Fluoride Source | ~3.0 eq | A significant excess is used to drive the final fluorination step to completion, ensuring full conversion of the boronic acid intermediate to the trifluoroborate salt. |

This table presents typical reagent ratios for the synthesis of this compound based on established literature procedures.

Sophisticated Isolation and Purification Strategies for Enhanced Purity

The purification of this compound is crucial for its subsequent use in high-yield chemical transformations. Due to its nature as a crystalline, ionic salt, specific techniques are employed to achieve high purity.

Recrystallization and Chromatographic Methods

Recrystallization: This is the most common and effective method for purifying potassium organotrifluoroborates. These salts are typically crystalline solids with good stability, making them ideal candidates for recrystallization. Common solvent systems for recrystallization include acetonitrile (B52724) or mixtures like acetone/diethyl ether. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. The high polarity and ionic character of the salt dictate the choice of polar solvents for this process.

Chromatographic Methods: The use of standard silica (B1680970) gel column chromatography for the purification of this compound is generally not feasible. As a highly polar, charged salt, it exhibits very strong interactions with the polar stationary phase (silica gel), leading to poor mobility and inefficient separation. While chromatography is a cornerstone for purifying neutral organic molecules, it is ill-suited for this class of compounds. Alternative chromatographic techniques like ion-exchange chromatography could theoretically be applied, but recrystallization remains the simpler, more efficient, and widely adopted method for achieving high purity of these stable salts. youtube.com In some cases involving larger, more organophilic organotrifluoroborates, silica gel chromatography has been reported, but this is not applicable to the small and polar iodomethyl derivative. nih.gov

Investigations into the Reactivity and Mechanistic Pathways of Potassium Trifluoro Iodomethyl Borate

Boron-Carbon Bond Functionalization Strategies

The primary strategy for the functionalization of potassium trifluoro(iodomethyl)borate (B12986855) involves the cleavage of the boron-carbon bond. This cleavage allows the iodomethyl group to be transferred and incorporated into new molecular frameworks. Two principal pathways for this transformation are well-documented for the broader class of organotrifluoroborates: transition metal-catalyzed cross-coupling and radical-based reactions. researchgate.netnih.gov

In the context of Suzuki-Miyaura type couplings, the C-B bond is cleaved during a transmetallation step with an activated transition metal catalyst, typically palladium. researchgate.net More recently, the generation of carbon-centered radicals from organotrifluoroborates has emerged as a powerful strategy. nih.gov This process also hinges on the cleavage of the C-B bond, typically initiated by an oxidative single-electron transfer event. researchgate.netnih.gov These radical intermediates can then participate in a variety of bond-forming reactions, including radical-radical couplings. nih.gov

The iodomethyl group (–CH₂I) is a crucial component of the reagent, providing a secondary reactive site within the molecule. The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making iodine a better leaving group in nucleophilic substitution reactions. This intrinsic reactivity allows for sequential functionalization, where the C-B bond can be utilized in one transformation (e.g., coupling) while the C-I bond is available for another.

Mechanistic Elucidation of Key Chemical Transformations

The reactivity of potassium organotrifluoroborates can be channeled through distinct ionic or radical mechanistic pathways. The classical Suzuki-Miyaura coupling reaction is representative of an ionic pathway, involving the sequential steps of oxidative addition, transmetallation, and reductive elimination on a metal center. nih.gov

In contrast, a growing body of research has demonstrated that organotrifluoroborates are excellent precursors for carbon-centered radicals. nih.govresearchgate.net This transformation is often achieved through single-electron transfer (SET) oxidation. researchgate.net Photoredox catalysis, in particular, has been effectively used to generate these radical species under mild conditions. researchgate.netnih.gov For instance, a method for generating the CF₃ radical from CF₃-substituted borate (B1201080) complexes involves a single electron reduction by a Cu(I) photocatalyst activated by visible light, illustrating a parallel mechanism for C-B bond cleavage. nih.gov These versatile radical intermediates can engage in substitutions, conjugate additions, and couplings. nih.gov

Table 1: Comparison of Mechanistic Pathways for Organotrifluoroborate Reactivity

| Feature | Ionic Pathway (e.g., Suzuki-Miyaura) | Radical Pathway (e.g., Photoredox Catalysis) |

| Initiation | Activation of a transition metal catalyst (e.g., Pd(0)). | Single-Electron Transfer (SET) or Reduction. researchgate.netnih.gov |

| Key Intermediate | Organometallic species (e.g., R-Pd(II)-X). | Carbon-centered radical (R•). nih.gov |

| C-B Bond Cleavage | Transmetallation to the metal center. researchgate.net | Homolytic cleavage post-SET. nih.gov |

| Typical Catalysts | Palladium, Nickel complexes. nih.gov | Organic dyes, Copper or Iridium photocatalysts. nih.gov |

| Reaction Scope | Cross-coupling of sp² and sp³ centers. | Radical substitution, addition, and coupling. nih.gov |

The outcome of reactions involving potassium trifluoro(iodomethyl)borate is highly dependent on the chosen reaction conditions. The stability and reactivity are influenced by the solvent, temperature, and stoichiometry of the reagents.

Solvent Systems: The choice of solvent is critical. For transformations proceeding through an ionic Suzuki-Miyaura pathway, aqueous basic conditions are often employed to facilitate the in-situ hydrolysis of the trifluoroborate to the more reactive boronic acid. researchgate.net For radical reactions, solvent mixtures such as CH₂Cl₂/MeOH/H₂O are sometimes used to ensure the solubility of all components, including the trifluoroborate salt and the catalysts. nih.gov

Temperature: Temperature control is paramount, particularly during the synthesis and handling of related halogenated organoboron reagents. For the synthesis of the analogous potassium (bromomethyl)trifluoroborate, cryogenic temperatures near -78 °C are required to ensure good product quality and prevent decomposition. researchgate.net This suggests that this compound may also exhibit thermal sensitivity. However, many subsequent radical reactions involving organotrifluoroborates can be conducted effectively at room temperature. nih.gov

Reactant Proportions: The stoichiometry of reactants, including the oxidant or catalyst, directly impacts the efficiency and yield of radical-based transformations. In copper-mediated radical trifluoromethylations of other organotrifluoroborates, for example, multiple equivalents of the radical source (NaSO₂CF₃) and an oxidant like tert-butyl hydroperoxide (TBHP) are required relative to the borate substrate. nih.gov Precise control over these proportions is necessary to optimize the generation of the desired radical species while minimizing side reactions.

Table 2: Influence of Reaction Parameters on Transformations of Organotrifluoroborates

| Parameter | Influence and Examples | Source(s) |

| Solvent | Aqueous base can promote hydrolysis to boronic acid for ionic pathways. Organic co-solvents (MeOH, CH₂Cl₂) used for solubility in radical reactions. | researchgate.netnih.gov |

| Temperature | Cryogenic temperatures (e.g., -78 °C) may be needed for synthesis and handling to prevent degradation. Many coupling reactions proceed at room temperature. | nih.govresearchgate.net |

| Reactants | Stoichiometry is key. Radical reactions often require excess oxidant (e.g., 4.0-5.0 equiv TBHP) and radical source. | nih.gov |

| pH | Basic conditions facilitate hydrolysis for Suzuki-Miyaura type reactions. | researchgate.net |

Intramolecular Nucleophilic Substitution Processes

Intramolecular nucleophilic substitution reactions are a fundamental class of reactions where a nucleophile and an electrophile residing within the same molecule react to form a cyclic product. In the context of this compound, the iodomethyl group (–CH₂I) represents a potential electrophilic center, where the carbon atom is susceptible to nucleophilic attack, leading to the displacement of the iodide leaving group.

For an intramolecular reaction to occur, a nucleophilic functional group must be present elsewhere in the organic moiety attached to the boron atom. Hypothetically, if the "R" group in a substituted potassium (iodomethyl)trifluoroborate derivative contained a nucleophile, such as an alkoxide or a carbanion, a cyclization reaction could be envisioned. The general mechanism would involve the attack of the internal nucleophile on the iodomethyl carbon, forming a new carbon-nucleophile bond and displacing the iodide ion to create a cyclic borate compound.

Despite the theoretical potential for such reactions, the scientific literature does not provide specific examples of successful intramolecular nucleophilic substitutions originating from this compound or its derivatives. Research on related potassium alkoxymethyltrifluoroborates, which also possess a potential intramolecular framework, has reported that attempted cyclizations were unsuccessful. This suggests that achieving the required conformation for the intramolecular attack may be challenging or that competing intermolecular reaction pathways are more favorable. Therefore, while plausible from a mechanistic standpoint, intramolecular nucleophilic substitution is not a currently established reaction pathway for this class of compounds.

Reactivity with Lewis Acids and Formation of Transition Metal Complexes

The reactivity of this compound with Lewis acids and its role in forming transition metal complexes are critical to understanding its applications in synthesis, particularly in cross-coupling reactions.

Reactivity with Lewis Acids

Due to their tetracoordinate 'ate' structure, potassium organotrifluoroborates are generally stable, crystalline solids that are not Lewis acidic themselves. nih.gov The filled valence shell of the boron atom makes them less susceptible to reactions with nucleophiles compared to their trigonal boronic acid counterparts. However, they are not entirely inert to Lewis acids.

The interaction between an organotrifluoroborate and a Lewis acid typically does not result in a stable adduct. Instead, it often leads to a chemical transformation of the trifluoroborate itself. For instance, organotrifluoroborates can be converted into dihaloboranes, which are potent Lewis acids, upon treatment with strong silicon-based Lewis acids like silicon tetrachloride (SiCl₄) or trimethylsilyl (B98337) chloride (TMSCl). This reaction proceeds via fluoride (B91410) abstraction from the trifluoroborate salt.

Furthermore, the hydrolysis of organotrifluoroborates to boronic acids, a crucial activation step for their participation in many cross-coupling reactions, can be influenced by acidic conditions. researchgate.netnih.gov While typically performed under basic conditions, studies have shown that the hydrolysis mechanism can be acid-catalyzed, indicating a productive interaction with protic acids. researchgate.net

Formation of Transition Metal Complexes

This compound and related organotrifluoroborates are most renowned for their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Mura reaction. nih.govsigmaaldrich.com This utility fundamentally relies on their interaction with transition metal centers, most commonly palladium.

However, the interaction is typically transient and part of a catalytic cycle, rather than leading to the formation of stable, isolable transition metal complexes where the trifluoro(iodomethyl)borate acts as a formal ligand. The key step in the catalytic cycle is transmetalation, where the iodomethyl group is transferred from the boron atom to the transition metal catalyst (e.g., a Pd(II) species). For this to occur, the organotrifluoroborate must first be activated, which is often proposed to involve hydrolysis to the corresponding boronic acid or a related trigonal boron species. chem-station.com This species then engages with the transition metal center.

The table below summarizes representative conditions for the use of organotrifluoroborates in palladium-catalyzed cross-coupling reactions, which involve the in situ interaction with a transition metal complex.

| Organotrifluoroborate Type | Electrophile | Palladium Catalyst | Base | Solvent System | Reaction Type |

|---|---|---|---|---|---|

| Primary Alkyl | Alkenyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | Suzuki-Miyaura Coupling |

| Cyclopropyl | Aryl Chloride | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | Suzuki-Miyaura Coupling |

| Alkenyl | Aryl Bromide | Pd(OAc)₂ | K₂CO₃ | H₂O | Suzuki-Miyaura Coupling |

While these reactions demonstrate the essential reactivity of the organotrifluoroborate with the transition metal catalyst, the scientific literature lacks reports on the synthesis and characterization of stable, stoichiometric transition metal complexes featuring an intact this compound as a ligand. Its primary role remains that of a precursor to a nucleophilic organic group for transfer in catalytic processes.

Applications of Potassium Trifluoro Iodomethyl Borate in Complex Organic Synthesis

Cross-Coupling Reactions

While many organotrifluoroborates act as the nucleophilic partner in cross-coupling reactions, potassium trifluoro(iodomethyl)borate's principal role is as an electrophilic substrate for nucleophilic substitution. This reaction creates new, more complex potassium organotrifluoroborates that are subsequently used in cross-coupling processes. A new synthetic pathway for preparing potassium organotrifluoroborates involves the nucleophilic substitution of the halide in potassium halomethyltrifluoroborates, including the iodo- and bromo-analogs. nih.gov This strategy allows for the introduction of a functionalized methylene (B1212753) group into organic molecules.

Potassium trifluoro(iodomethyl)borate (B12986855) is a precursor to a variety of functionalized methyltrifluoroborates that are excellent partners in Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis involves a nucleophilic substitution on the iodomethyl group by various nucleophiles (e.g., alkoxides, amines), followed by the palladium-catalyzed coupling of the resulting organoboron reagent with aryl or heteroaryl halides. nih.govnih.gov This two-step sequence provides a powerful and flexible method for creating complex molecules from readily available starting materials. upenn.edu

The closely related potassium bromomethyltrifluoroborate has been used to generate a wide range of alkoxymethyltrifluoroborates via SN2 displacement with alkoxides. These derivatives were then effectively coupled with numerous aryl chlorides, demonstrating the robustness of this approach. nih.gov The reaction conditions are generally mild and tolerate a variety of sensitive functional groups on both the electrophile and the derived trifluoroborate. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling of Derived Alkoxymethyltrifluoroborates with Aryl Chlorides Data derived from reactions using the analogous bromomethyltrifluoroborate precursor. nih.gov

| Entry | Aryl Chloride Electrophile | Derived Trifluoroborate | Catalyst/Ligand | Base | Yield (%) |

| 1 | 4-Chloroanisole | Potassium (benzyloxymethyl)trifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Potassium (benzyloxymethyl)trifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 80 |

| 3 | 4-Chlorobenzonitrile | Potassium (benzyloxymethyl)trifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 89 |

| 4 | Methyl 4-chlorobenzoate | Potassium (benzyloxymethyl)trifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 87 |

Potassium organotrifluoroborates are known to participate in rhodium-catalyzed 1,2- and 1,4-addition reactions to various unsaturated systems like aldehydes, enones, and imines. researchgate.net These reactions provide efficient routes to chiral alcohols, ketones, and amines. For instance, the rhodium-catalyzed addition of potassium aryl- and alkenyltrifluoroborates to aldehydes and enones has been well-documented. researchgate.net Similarly, rhodium catalysis enables the addition of alkyltrifluoroborate salts to imines. researchgate.net However, specific literature detailing the synthesis of functionalized trifluoroborates from this compound for subsequent use in rhodium-catalyzed additions is not extensively reported.

Microwave irradiation has emerged as a powerful tool to accelerate transition metal-catalyzed cross-coupling reactions, often leading to significantly reduced reaction times and improved yields. researchgate.netresearchgate.net The Suzuki-Miyaura coupling of various potassium organotrifluoroborates, including vinyl, aryl, and N-methylheteroaryl derivatives, has been successfully promoted by microwave heating. nih.govresearchgate.netorganic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. nih.gov While this technology is broadly applicable to the organotrifluoroborate class, specific examples detailing the microwave-assisted coupling of reagents directly synthesized from this compound are limited in the scientific literature.

Iodomethylation Reactions and C-C Bond Construction

The primary synthetic utility of this compound reported in the literature is as an electrophilic building block for the synthesis of other organotrifluoroborates via nucleophilic substitution at the halomethyl carbon. nih.gov Its direct application as a reagent for the iodomethylation of organic substrates to form new carbon-carbon bonds is not a prominent theme in published research.

The development of methods for the enantioselective and diastereoselective formation of carbon-carbon bonds is a central goal of modern organic synthesis. While organoboron reagents are frequently used in stereoselective transformations, such as the construction of tertiary boronic esters through conjunctive cross-coupling, the use of this compound as a source for the stereoselective transfer of an iodomethyl group is not described in the reviewed literature. researchgate.net

The functionalization of aldehydes and ketones, typically through the alkylation of their corresponding enolates, is a fundamental C-C bond-forming reaction. Furthermore, various organoboron reagents, such as potassium allyltrifluoroborate, have been successfully used for the allylation of aldehydes to produce homoallylic alcohols. nih.gov However, the direct use of this compound as an alkylating agent for the functionalization of aldehydes and ketones has not been reported. Its role remains that of a precursor for other functionalized borates. nih.govnih.gov

Synthesis of Functionalized Organic Molecules

The utility of this compound in the synthesis of functionalized organic molecules is primarily centered on its role as a precursor to a variety of organotrifluoroborates and its participation in cross-coupling reactions.

Preparation of Complex Organic Compounds Containing Iodine-Methyl Substructures

This compound serves as a key building block for the direct incorporation of the iodomethyl (-CH₂I) moiety into organic frameworks. A primary method for its synthesis involves the in situ reaction of n-butyllithium with diiodomethane (B129776) in the presence of a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). This process generates the stable this compound salt.

Once formed, this reagent can be used in nucleophilic substitution reactions where the iodide is displaced by a variety of nucleophiles. This strategy allows for the synthesis of a diverse range of functionalized organotrifluoroborates, which are stable, crystalline solids that are often easier to handle and purify than their boronic acid counterparts. For instance, treatment with sodium azide (B81097) (NaN₃) readily converts this compound into the corresponding azidomethyltrifluoroborate in high yield. This azido-functionalized product can then undergo "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to form highly substituted triazoles.

The following table provides examples of functionalized organotrifluoroborates synthesized from this compound and their corresponding yields.

| Nucleophile | Product | Yield (%) |

| Sodium Azide | Potassium azidomethyltrifluoroborate | 94-98 |

| Various Alkoxides | Potassium alkoxymethyltrifluoroborates | Excellent |

| Secondary Amines | Potassium (dialkylaminomethyl)trifluoroborates | Good |

This table illustrates the versatility of this compound as a precursor to other functionalized organotrifluoroborates through nucleophilic substitution reactions.

Utility in the Construction of Advanced Molecular Scaffolds

The true synthetic power of this compound and its derivatives is realized in their application to the construction of advanced molecular scaffolds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Organotrifluoroborates, in general, are valued for their stability to air and moisture, which contrasts with the often-unstable nature of boronic acids.

Potassium (iodomethyl)trifluoroborate and the functionalized organotrifluoroborates derived from it can be coupled with a wide range of aryl and heteroaryl halides or triflates. This allows for the formation of carbon-carbon bonds and the introduction of diverse functional groups into aromatic and heteroaromatic systems. For example, potassium alkoxymethyltrifluoroborates, synthesized from this compound, have been successfully coupled with various aryl chlorides. This provides a direct route to alkoxymethyl-substituted aromatic compounds, which are common motifs in pharmaceuticals and other biologically active molecules.

Furthermore, the development of coupling reactions involving functionalized methyltrifluoroborates, such as aminomethyltrifluoroborates, allows for the direct installation of these important pharmacophores onto complex molecular frameworks. These reactions often proceed with high efficiency and functional group tolerance, making them highly valuable in the late-stage functionalization of complex molecules during drug discovery programs.

Emerging Applications in Pharmaceutical and Materials Science Research

The unique properties of this compound and its derivatives are leading to their exploration in cutting-edge areas of pharmaceutical and materials science research.

In the pharmaceutical arena, the stability of the trifluoroborate moiety and the reactivity of the C-I bond in this compound make it an attractive candidate for the development of novel radiolabeling agents for Positron Emission Tomography (PET) imaging. The iodine atom can potentially be replaced with a positron-emitting isotope of iodine (e.g., ¹²⁴I) or the entire trifluoro(iodomethyl)borate group could serve as a synthon for the introduction of other radiolabels. While specific applications of this compound in this area are still emerging, the broader class of organotrifluoroborates is being investigated for such purposes. For instance, ¹⁸F-labeled tetrafluoroborate (B81430) ([¹⁸F]BF₄⁻) has been explored as a PET imaging agent for the sodium/iodide symporter. This suggests the potential for developing novel PET tracers based on the trifluoroborate core, where the iodomethyl group could serve as a versatile handle for attaching these tracers to biomolecules.

In materials science, the ability to incorporate functional groups via this compound opens up possibilities for the synthesis of novel polymers and functional materials. For example, polymers containing potassium acyltrifluoroborates (KATs) have been synthesized and utilized for post-polymerization modification and conjugation. This "KAT ligation" allows for the rapid formation of amide bonds under mild conditions, enabling the synthesis of complex polymer architectures like block copolymers and star polymers. Such materials have potential applications in drug delivery, where they can be used to conjugate therapeutic agents to polymer backbones. The iodomethyl group of this compound could serve as a versatile precursor to the functional groups required for such polymerizations and subsequent modifications.

Advanced Spectroscopic and Structural Elucidation Studies

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Fluorine Environments

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of organotrifluoroborates in solution. For potassium trifluoro(iodomethyl)borate (B12986855), ¹¹B and ¹⁹F NMR are particularly informative.

The ¹¹B NMR spectrum provides direct insight into the environment of the boron nucleus. In organotrifluoroborate salts, the boron atom is tetra-coordinated, and its chemical shift is sensitive to the nature of the organic substituent. Generally, the ¹¹B NMR signal for these compounds appears as a quartet due to coupling with the three attached fluorine atoms (¹⁹F, spin I = 1/2). However, due to the quadrupolar nature of the ¹¹B nucleus (spin I = 3/2), this coupling is often obscured by line broadening. nih.gov With the use of modified pulse sequences, better resolution can be achieved, allowing for the observation of ¹¹B-¹⁹F coupling constants. nih.gov

The ¹⁹F NMR spectrum is often the most suitable for analyzing potassium organotrifluoroborates. researchgate.net Fluorine-19 is a spin 1/2 nucleus with high natural abundance and sensitivity. researchgate.net The spectrum for the trifluoro(iodomethyl)borate anion is expected to show a 1:1:1:1 quartet, resulting from the coupling of the three equivalent fluorine atoms to the single ¹¹B nucleus. nih.gov The chemical shifts for the fluorine atoms in organotrifluoroborates typically appear in the range of -129 to -141 ppm. researchgate.net

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹¹B | -3 to 5 | Quartet (often broad) | J(¹¹B-¹⁹F) ~40-60 Hz |

| ¹⁹F | -129 to -141 | Quartet | J(¹⁹F-¹¹B) ~40-60 Hz |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Bond Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within potassium trifluoro(iodomethyl)borate. The spectra are dominated by vibrations associated with the trifluoroborate moiety.

In the FT-IR spectrum, strong absorption bands are expected for the B-F and B-C stretching vibrations. The asymmetric stretching of the B-O bond in trigonal BO₃ units is typically observed between 1200 and 1500 cm⁻¹, while the B-O stretching in tetrahedral BO₄ units is found in the 800–1200 cm⁻¹ range. mdpi.com For the trifluoroborate group, strong bands corresponding to B-F stretching are prominent. Additionally, vibrations associated with the iodomethyl group, such as C-H stretching and bending, and the C-I stretching, would be present. The B-C stretching vibration provides direct evidence of the carbon-boron bond.

Raman spectroscopy complements FT-IR by providing information on symmetric vibrations and bonds involving heavier atoms. The symmetric B-F stretching modes are typically strong in the Raman spectrum. The C-I bond, involving a heavy iodine atom, is also expected to give rise to a distinct Raman signal at low frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| B-F Asymmetric Stretch | ~1050 - 1150 | FT-IR |

| B-F Symmetric Stretch | ~950 - 1050 | Raman |

| B-C Stretch | ~1150 - 1250 | FT-IR/Raman |

| C-I Stretch | ~500 - 600 | FT-IR/Raman |

| C-H Stretch (CH₂) | ~2900 - 3000 | FT-IR/Raman |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the C-I bond. The trifluoroborate group itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

The presence of the iodine atom is expected to give rise to an absorption band in the ultraviolet region. This absorption corresponds to the promotion of an electron from a non-bonding orbital on the iodine atom (n) to an anti-bonding sigma orbital (σ) of the C-I bond (an n → σ transition). These transitions are typically observed in the far UV region, often below 260 nm for iodoalkanes. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity. As there is no extended conjugation in this molecule, no absorption in the visible region is expected, and the compound should appear as a colorless or white solid.

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| n → σ* (C-I) | ~250 - 260 | ~300 - 500 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, data from closely related potassium organotrifluoroborates, such as potassium trifluorophenylborate and potassium trifluorido(4-methoxyphenyl)borate, allow for a detailed prediction of its structure. nih.govresearchgate.net

The trifluoro(iodomethyl)borate anion is expected to adopt a distorted tetrahedral geometry around the central boron atom. nih.gov The presence of two different types of substituents (three fluorine atoms and one iodomethyl group) leads to two distinct sets of bond angles. The F-B-F angles are anticipated to be smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles are expected to be larger. researchgate.net In the crystal lattice, the potassium cations are coordinated by fluorine atoms from multiple trifluoroborate anions, creating a complex three-dimensional network. nih.gov

| Parameter | Expected Value |

|---|---|

| Geometry around Boron | Distorted Tetrahedral |

| B-F Bond Length | ~1.41 - 1.43 Å |

| B-C Bond Length | ~1.60 - 1.65 Å |

| F-B-F Bond Angle | ~104 - 107° |

| C-B-F Bond Angle | ~112 - 115° |

Mass Spectrometric Characterization (e.g., MALDI, ESI) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and confirming the elemental composition of a compound. Electrospray ionization (ESI) is particularly well-suited for the analysis of ionic species like potassium organotrifluoroborates.

In negative-ion mode ESI-MS, this compound is expected to readily show a prominent peak corresponding to the trifluoro(iodomethyl)borate anion, [CH₂IBF₃]⁻. core.ac.uk High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of this anion, allowing for the confirmation of its elemental formula (CH₂BF₃I) with high accuracy, typically within 5 ppm. core.ac.uknih.gov

In some cases, adduct ions may also be observed. For potassium organotrifluoroborates, an adduct consisting of two anions and one potassium cation, [2M + K]⁻ (where M is the anion), is commonly detected. digitellinc.com Fragmentation analysis, for instance through collision-induced dissociation (CID), could provide further structural information by breaking down the parent anion into smaller, identifiable fragments.

| Ion | Expected m/z (Monoisotopic) | Ionization Mode |

|---|---|---|

| [CH₂IBF₃]⁻ | 209.92 | Negative ESI |

| [2(CH₂IBF₃) + K]⁻ | 458.82 | Negative ESI |

Theoretical and Computational Investigations of Potassium Trifluoro Iodomethyl Borate

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method used for quantum chemical calculations in materials science and chemistry. This approach is centered on the electron density of a system, rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like potassium trifluoro(iodomethyl)borate (B12986855), a common and effective DFT approach would involve a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method is well-regarded for its ability to accurately predict molecular geometries and electronic properties for a wide range of compounds.

The computational model would treat the molecule as a system of nuclei and electrons, and the DFT calculations would solve the Kohn-Sham equations to determine the ground-state electron density. From this, various electronic properties can be derived, providing insight into the molecule's reactivity and behavior.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. For a compound containing a heavy atom like iodine, a basis set such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) would be appropriate for the iodine atom, as it incorporates effective core potentials to account for relativistic effects. For the lighter atoms (potassium, boron, fluorine, carbon, and hydrogen), Pople-style basis sets like 6-311++G(d,p) are commonly employed to provide a flexible and accurate description of the electronic structure.

To understand the behavior of potassium trifluoro(iodomethyl)borate in different environments, calculations would be performed in both the gas phase (representing an isolated molecule) and in an aqueous solution. To simulate the solvent environment, a continuum solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is typically used. This model represents the solvent as a continuous dielectric medium, which realistically simulates the bulk solvent effects on the molecule's structure and properties.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can then be compared with experimental results for validation. For this compound, the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be of particular interest.

The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations would help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the B-F, C-I, and C-H bonds.

NMR chemical shifts are another key property that can be predicted computationally. By calculating the magnetic shielding tensors for the various nuclei (e.g., ¹H, ¹¹B, ¹³C, ¹⁹F), the NMR chemical shifts can be predicted. These theoretical predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of the compound.

A hypothetical data table for predicted vibrational frequencies is presented below for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch | 3050 | 15 | 50 |

| C-H bend | 1450 | 25 | 20 |

| B-F stretch (asym) | 1100 | 250 | 10 |

| B-F stretch (sym) | 950 | 5 | 150 |

| C-I stretch | 550 | 40 | 80 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Investigation of Reaction Energetics and Transition States

A thorough search of chemical databases and scientific journals did not yield any studies that specifically detail the reaction energetics or the characterization of transition states for reactions involving this compound.

In the broader context of organotrifluoroborates, computational studies have been instrumental in understanding their role in reactions like the Suzuki-Miyaura cross-coupling. nih.govpku.edu.cnacs.org These investigations typically involve calculating the energies of reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction. acs.org Such profiles are crucial for determining the feasibility of a proposed mechanism and identifying the rate-determining step. pku.edu.cn

For a hypothetical reaction involving this compound, a computational study would likely focus on the cleavage of the C-I bond and the subsequent formation of new bonds. The transition state for such a process would be a critical point on the potential energy surface, and its geometry and energy would provide significant insights into the reaction's kinetics. acs.org However, without specific research, any discussion of these parameters for this compound remains speculative.

Predictive Modeling of Reactivity, Selectivity, and Stability based on Quantum Descriptors

Similarly, there is a lack of published research on the use of quantum descriptors for the predictive modeling of the reactivity, selectivity, and stability of this compound.

Quantum descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical behavior. nih.gov These descriptors, such as HOMO-LUMO energies, Mulliken charges, and various reactivity indices, are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. researchgate.net

For organotrifluoroborates in general, quantum descriptors could be used to predict their stability towards hydrolysis, a key factor in their application as boronic acid surrogates. acs.org For instance, the electronic properties of the organic substituent attached to the boron atom can significantly influence the stability and reactivity of the trifluoroborate salt. In the case of this compound, quantum descriptors could theoretically be used to model the influence of the iodomethyl group on the compound's reactivity in nucleophilic substitution reactions or its behavior in metal-catalyzed cross-coupling reactions. nih.govnih.gov However, no such specific predictive models have been developed or reported in the literature.

Future Research Trajectories and Contemporary Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The established method for synthesizing potassium trifluoro(iodomethyl)borate (B12986855) involves the in situ generation of an iodomethyllithium species from diiodomethane (B129776) and n-butyllithium at cryogenic temperatures (-78 °C), followed by trapping with a trialkyl borate (B1201080) and subsequent treatment with aqueous potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org While effective, this route presents several challenges from a green chemistry and process safety perspective.

Key drawbacks of the current synthesis include:

Use of Hazardous Reagents: n-Butyllithium is a pyrophoric reagent that requires careful handling, especially on a large scale.

Cryogenic Conditions: The need for extremely low temperatures increases energy consumption and requires specialized equipment, complicating industrial scale-up.

Poor Atom Economy: The reaction generates multiple stoichiometric byproducts, including lithium iodide, butane, and alcohol (from the borate ester), which constitute waste streams.

Future research is directed toward developing synthetic pathways with improved atom economy and sustainability. A promising avenue is the exploration of photoredox catalysis . Visible-light-mediated reactions have emerged as a powerful tool for generating radicals under mild conditions. nih.govacs.org Developing a photocatalytic method for the borylation of diiodomethane could circumvent the need for pyrophoric organolithium reagents and cryogenic temperatures. Such a process would align with the principles of green chemistry by utilizing light as a renewable energy source and potentially reducing hazardous waste. nih.gov

Table 1: Atom Economy Analysis of Conventional Synthesis

Click to view data

| Reactants | Desired Product | Byproducts/Waste | Atom Economy Issues |

|---|---|---|---|

| CH₂I₂, n-BuLi, B(OR)₃, KHF₂ | K[ICH₂BF₃] | LiI, C₄H₁₀, HOR, KCl, H₂O | Stoichiometric use of strong base (n-BuLi) and salt formation (LiI, KCl) significantly lower the overall atom economy. |

Exploration of New Catalytic Transformations Beyond Current Paradigms

The conventional application of organotrifluoroborates lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com In this paradigm, the trifluoroborate is believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle. wikipedia.org While immensely powerful, this two-electron transmetalation-based pathway represents only a fraction of the compound's potential reactivity.

A major contemporary challenge is to move beyond this paradigm by harnessing the compound and its derivatives in new catalytic cycles. The most significant advance in this area is the use of visible-light photoredox catalysis to generate alkyl radicals from potassium alkyltrifluoroborates via single-electron transfer (SET). nih.govnih.gov This approach unlocks a host of new transformations that are mechanistically distinct from traditional cross-coupling.

Emerging catalytic transformations include:

Deboronative Cyanation: Alkyltrifluoroborates can be converted directly into valuable alkyl nitriles under photocatalytic conditions, a transformation not readily accessible via Suzuki-type coupling. rsc.orgrsc.org

Alkylation of Imines: Alkyl radicals generated from trifluoroborates can add to imines to form α-alkylated amines, providing a redox-neutral alternative to the use of sensitive organometallic reagents. nih.govresearchgate.net

Radical-Radical Coupling: Photoredox catalysis enables the coupling of radicals derived from trifluoroborates with other persistent radicals, such as those generated from acyl azoliums, to form ketones. nih.govnih.gov

These radical-based methods expand the synthetic toolkit, allowing for the formation of C–C bonds under mild conditions with broad functional group tolerance, representing a paradigm shift from the established palladium-catalyzed processes. acs.org

Table 2: Comparison of Catalytic Paradigms

Expanding the Scope of Complex Molecular Architectures Accessible via Iodomethylation Reactions

Potassium trifluoro(iodomethyl)borate is rarely used directly in coupling reactions. Its primary value lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing the iodomethyl group to be converted into a wide array of functionalized methyl groups. organic-chemistry.org This strategy enables the creation of a diverse library of bench-stable potassium (functionalized methyl)trifluoroborates.

These second-generation reagents can then be used in Suzuki-Miyaura cross-coupling reactions to introduce complex and functionalized side chains onto aromatic and heteroaromatic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.govscispace.com For instance, reaction of this compound with sodium azide (B81097) yields potassium azidomethyltrifluoroborate. This stable reagent can then undergo a copper-catalyzed "click reaction" with alkynes to form triazole-containing trifluoroborates, which are valuable building blocks in medicinal chemistry. nih.gov

This two-step approach—functionalization followed by cross-coupling—provides a powerful and modular method for late-stage functionalization, allowing for the rapid synthesis of analogues of complex molecules.

Table 3: Functionalized Methyltrifluoroborates Derived from K[ICH₂BF₃]

Click to view data

| Nucleophile | Derived Reagent | Potential Application | Reference |

|---|---|---|---|

| RO⁻ (Alkoxide) | K[ROCH₂BF₃] (Alkoxymethyl) | Synthesis of protected aryl alcohols | nih.gov |

| N₃⁻ (Azide) | K[N₃CH₂BF₃] (Azidomethyl) | "Click" chemistry, synthesis of triazoles | nih.gov |

| R₂NH (Amine) | K[R₂NCH₂BF₃] (Aminomethyl) | Installation of aminomethyl groups in bioactive molecules | organic-chemistry.org |

| RS⁻ (Thiolate) | K[RSCH₂BF₃] (Thiomethyl) | Synthesis of thioethers | organic-chemistry.org |

In-depth Mechanistic Insights via Advanced Operando Analytical Techniques

Despite the widespread use of organotrifluoroborates, a deep, real-time understanding of their reaction mechanisms remains a significant challenge. For the Suzuki-Miyaura reaction, two key steps are of critical mechanistic importance: the initial hydrolysis of the stable tetra-coordinate trifluoroborate [RBF₃]⁻K⁺ to a more reactive tri-coordinate boronic acid [RB(OH)₂], and the subsequent transmetalation of the organic group from boron to the palladium catalyst. acs.orgresearchgate.net

Recent studies using advanced spectroscopic methods have begun to unravel these complex processes. Detailed kinetic and NMR studies have shown that the hydrolysis of trifluoroborates is not a simple, straightforward process but is influenced by factors like pH, solvent, and the electronic nature of the organic substituent, sometimes leading to an "acid-base paradox" where hydrolysis is more efficient under acidic conditions. acs.org Furthermore, the use of low-temperature, rapid-injection NMR spectroscopy has allowed for the direct observation and characterization of previously elusive pre-transmetalation intermediates containing Pd-O-B linkages, confirming their role in the catalytic cycle. illinois.edunih.gov

The next frontier is the application of operando analytical techniques—the study of catalytic materials under actual working conditions. Techniques like operando NMR, IR, and Raman spectroscopy could provide unprecedented, real-time insight into the concentrations and structures of intermediates throughout the entire catalytic cycle. Such studies would help answer critical questions about the rate-determining steps and the precise nature of the active species, enabling more rational catalyst design and reaction optimization. This remains a formidable challenge due to the complexity of the reaction mixtures and the low concentration of catalytic species.

Table 4: Potential of Operando Techniques for Mechanistic Studies

Click to view data

| Technique | Potential Insight | Contemporary Challenge |

|---|---|---|

| Operando NMR Spectroscopy | Real-time tracking of substrate consumption, intermediate formation (e.g., Pd-O-B species), and product generation. | Distinguishing between multiple paramagnetic and diamagnetic species in a complex mixture; sensitivity to low-concentration intermediates. |

| Operando IR/Raman Spectroscopy | Monitoring changes in vibrational modes of ligands on the palladium catalyst and the boron species to identify resting states and active intermediates. | Overlapping signals from solvent and reagents; interpretation of complex spectra. |

| Operando X-ray Absorption Spectroscopy (XAS) | Determining the oxidation state and coordination environment of the palladium catalyst throughout the reaction cycle. | Requires synchrotron radiation source; potential for beam-induced sample damage. |

Emerging Applications in Chemical Biology and Advanced Materials Innovation

The unique properties of organotrifluoroborates—stability in aqueous media and well-defined reactivity—make them highly attractive for applications beyond traditional organic synthesis. longdom.org

In chemical biology , a key emerging application is in the field of medical imaging. Organotrifluoroborates can undergo rapid fluorine-18 (B77423) (¹⁸F) isotope exchange in aqueous solutions. This allows for a simple, one-step radiolabeling of complex biomolecules, such as peptides, that have been pre-functionalized with a trifluoroborate moiety. The resulting ¹⁸F-labeled molecules can be used as tracers in Positron Emission Tomography (PET), a powerful non-invasive diagnostic tool. Furthermore, related potassium acyltrifluoroborates (KATs) have been developed for chemical protein synthesis and modification, enabling rapid amide bond formation under aqueous conditions. ethz.ch

In advanced materials science , the utility of organotrifluoroborates stems from their role in the precise construction of functional organic molecules via cross-coupling. longdom.org This allows for the synthesis of:

Organic Electronics: Tailored π-conjugated systems for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) can be assembled efficiently.

Functional Polymers: Monomers containing trifluoroborate groups can be synthesized and polymerized, with the trifluoroborate handle available for post-polymerization modification to tune the material's properties.

Molecular Probes: The modular synthesis enabled by trifluoroborates facilitates the creation of complex sensor molecules and molecular probes.

The ability to use this compound as a precursor to install a wide variety of functional groups makes it a valuable tool for creating novel materials and bioconjugates with tailored properties.

Addressing Scalability and Industrial Implementation Challenges in Production and Application

Transitioning a chemical process from the laboratory bench to industrial production presents numerous challenges, and the synthesis of this compound is no exception. The primary hurdles for the conventional batch synthesis are safety, cost, and operational complexity. The use of pyrophoric n-butyllithium and the requirement for cryogenic temperatures (-78 °C) are particularly problematic for large-scale manufacturing.

Continuous flow chemistry has emerged as a powerful solution to these challenges. By performing the reaction in a continuous stream through small-diameter tubing rather than in a large tank, flow reactors offer significant advantages:

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly reactive intermediates and potential thermal runaways.

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient cooling, making it easier to maintain precise temperature control without expensive and cumbersome cryogenic baths.

Scalability: Increasing production volume is achieved by simply running the reactor for a longer duration, rather than redesigning a larger and potentially more hazardous batch reactor.

A successful kilogram-scale synthesis of the analogous potassium bromomethyltrifluoroborate using a continuous flow process has been reported, demonstrating the viability of this approach. organic-chemistry.org This process utilized a fraction of the resources required for the batch synthesis and enabled the production of approximately 100 kg in less than four weeks by a small team. organic-chemistry.org

Beyond the synthesis of the reagent itself, challenges in its application include the cost and availability of the starting material, diiodomethane, and the management of palladium catalyst costs and removal in large-scale cross-coupling reactions. wikipedia.orggoogle.com Future work will focus on optimizing flow processes and developing more cost-effective and recyclable catalyst systems to facilitate the broader industrial adoption of this versatile reagent.

Table 5: Comparison of Batch vs. Continuous Flow Synthesis

Click to view data

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Temperature Control | Difficult; requires large cryogenic baths; risk of localized hotspots. | Excellent; high surface-area-to-volume ratio allows for rapid heat exchange. |

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., n-BuLi). | Inherently safer; small internal volume limits the amount of reactive material at any time. |

| Scalability | Difficult; requires redesign of reactor and cooling systems. | Straightforward; achieved by extending run time ("scale-out"). |

| Mixing | Can be inefficient, leading to side reactions. | Highly efficient due to small channel dimensions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。